molecular formula C22H23NO6 B2744719 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one CAS No. 845901-43-1

7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one

Cat. No.: B2744719
CAS No.: 845901-43-1
M. Wt: 397.427
InChI Key: DEJABHOEIBQAMG-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a synthetic chromen-4-one derivative with a molecular formula of C₂₂H₂₃NO₆ and a molecular weight of 397.42 g/mol . Its structure features:

  • A 7-hydroxy group on the chromen-4-one core.
  • A 2-methyl group enhancing steric bulk.
  • A morpholin-4-ylmethyl group at position 8, introducing a heterocyclic amine for improved solubility and bioactivity .

Properties

IUPAC Name

7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-14-21(29-16-5-3-4-15(12-16)26-2)20(25)17-6-7-19(24)18(22(17)28-14)13-23-8-10-27-11-9-23/h3-7,12,24H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJABHOEIBQAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: Phenol derivatives, methoxybenzene, and morpholine.

    Key Reactions:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch Processing: For small-scale production.

    Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

“7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one” can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Formation of reduced chromen-4-one derivatives.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic uses, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism by which “7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one” exerts its effects involves:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Modulation of specific biochemical pathways, such as inhibition of enzyme activity or interaction with cellular receptors.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituent at Position 3 Substituent at Position 8 Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound References
7-Hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one 3-Methoxyphenoxy Morpholin-4-ylmethyl C₂₂H₂₃NO₆ 397.42 Reference compound
7-Hydroxy-3-(2-methoxyphenyl)-8-(morpholin-4-ylmethyl)-4H-chromen-4-one 2-Methoxyphenyl Morpholin-4-ylmethyl C₂₁H₂₁NO₅ 367.40 Position 3 : Phenyl vs. phenoxy; reduced oxygen content
7-Hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one 3-Methoxyphenoxy Piperidin-1-ylmethyl C₂₃H₂₅NO₅ 395.45 Position 8 : Piperidine (saturated amine) vs. morpholine (oxygen-containing)
3-(2-Chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one 2-Chlorophenyl Morpholin-4-ylmethyl C₂₁H₁₈ClF₃NO₄ 449.83 Position 2 : Trifluoromethyl (electron-withdrawing) enhances metabolic stability
7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one 4-Methoxyphenyl 4-Methylpiperidin-1-ylmethyl C₂₄H₂₇NO₄ 393.48 Position 8 : Methylpiperidine increases lipophilicity

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 8-Piperidinylmethyl Analogue () 2-Methoxyphenyl Analogue ()
LogP (Predicted) ~2.5 ~3.1 ~2.8
Hydrogen Bond Donors 2 (7-OH, morpholine N) 2 (7-OH, piperidine N) 1 (7-OH)
Polar Surface Area (Ų) ~90 ~85 ~75

The target compound’s lower LogP compared to piperidine derivatives suggests better aqueous solubility, critical for oral bioavailability.

Biological Activity

7-Hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one, also known as a chromenone derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a hydroxy group at the 7th position, a methoxyphenoxy group at the 3rd position, and a morpholin-4-ylmethyl group at the 8th position. These structural features contribute to its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.

PropertyDetails
IUPAC Name 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
Molecular Formula C22H23NO6
Molecular Weight 397.427 g/mol
CAS Number 844858-92-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxy and methoxy groups facilitate hydrogen bonding and hydrophobic interactions, while the morpholinyl group enhances solubility and bioavailability. This structural arrangement allows the compound to modulate specific biochemical pathways, potentially leading to therapeutic effects in various diseases.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress. For instance, studies have shown that similar compounds reduce lipid peroxidation and increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases like arthritis and colitis .

Anticancer Potential

Several studies have demonstrated the anticancer activity of chromenone derivatives against various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1. In vivo studies further support these findings, showing tumor growth inhibition in animal models.

Neuroprotective Effects

Preliminary research indicates that this compound may offer neuroprotective benefits. It appears to enhance neuronal survival under oxidative stress conditions by modulating signaling pathways related to cell survival and apoptosis . These findings suggest its potential role in treating neurodegenerative disorders like Alzheimer's disease.

Case Studies

  • Antioxidant Study : A study conducted on a series of chromenone derivatives showed that those with hydroxyl substitutions exhibited higher antioxidant activities compared to their non-hydroxylated counterparts. The study quantified the reduction in reactive oxygen species (ROS) levels by up to 70% in treated cells.
  • Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in edema and inflammatory cytokine levels compared to controls .
  • Cancer Cell Line Analysis : A comparative analysis on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations.

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